molecular formula C13H18O2 B14078990 3-(4-(tert-Butoxy)phenyl)propanal

3-(4-(tert-Butoxy)phenyl)propanal

Cat. No.: B14078990
M. Wt: 206.28 g/mol
InChI Key: JYTFGXZTCCEINJ-UHFFFAOYSA-N
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Description

3-(4-(tert-Butoxy)phenyl)propanal is an organic compound with the molecular formula C13H18O2 It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a benzene ring substituted with a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butoxy)phenyl)propanal typically involves the reaction of 4-tert-butoxybenzaldehyde with propanal in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butoxy)phenyl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(tert-Butoxy)phenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butoxy)phenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the tert-butoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanal

InChI

InChI=1S/C13H18O2/c1-13(2,3)15-12-8-6-11(7-9-12)5-4-10-14/h6-10H,4-5H2,1-3H3

InChI Key

JYTFGXZTCCEINJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC=O

Origin of Product

United States

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